Muricapentocin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

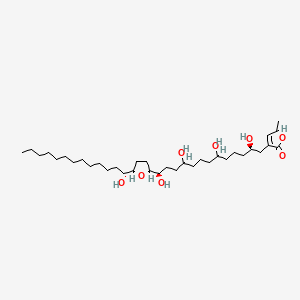

Muricapentocin is a bioactive compound belonging to the class of annonaceous acetogenins. These compounds are known for their unique structure, which includes a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha,beta-unsaturated-gamma-lactone . This compound is isolated from the leaves of the soursop tree (Annona muricata), a plant highly appreciated for its bioactive compound content .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of muricapentocin involves the extraction of acetogenins from the leaves, stem, root, or fruit of Annona muricata. The extraction process typically uses solvents such as ethanol or ethyl acetate . The extracted compounds are then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The leaves and other parts of Annona muricata are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

化学反应分析

Types of Reactions: Muricapentocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .

科学研究应用

Anticancer Properties

Muricapentocin has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Prostate Cancer (PC-3)

- Colorectal Cancer (HT-29)

- Lung Cancer (A549)

- Renal Cancer (A498)

- Pancreatic Cancer (PACA)

Case Studies

A notable preclinical study demonstrated that this compound significantly reduced tumor volume in xenografted mice models. Mice treated with a purified fraction containing this compound showed a reduction in tumor size by approximately 66% over four weeks . However, some toxicity was noted at higher doses, indicating a need for careful dosage management in potential therapeutic applications.

Antimicrobial Activity

Research has also highlighted the antibacterial properties of this compound. Extracts from Annona muricata leaves, which contain this compound, have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its therapeutic application.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including:

- High intestinal absorption

- Moderate permeability across biological membranes

- Ability to cross the blood-brain barrier

These properties suggest that this compound could be effectively absorbed and utilized in systemic therapies .

Toxicology

While promising, studies indicate that this compound may exhibit toxicity at higher concentrations, necessitating further investigation into safe dosage levels and long-term effects .

作用机制

Muricapentocin exerts its effects by inhibiting mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to the disruption of cellular respiration and induction of apoptosis . The compound also interacts with calcium ions, forming chelating complexes that further contribute to its bioactivity . Additionally, this compound can modulate histone H3 phosphorylation, affecting gene expression and cellular function .

相似化合物的比较

Muricapentocin is unique among annonaceous acetogenins due to its specific structure and bioactivity. Similar compounds include annonacin, muricoreacin, and bullatacin, which also belong to the class of annonaceous acetogenins . While these compounds share similar mechanisms of action, this compound stands out for its potent anticancer and antimicrobial properties .

List of Similar Compounds:- Annonacin

- Muricoreacin

- Bullatacin

- Squamocin

- Asimicin

This compound’s unique structure and bioactivity make it a valuable compound for scientific research and potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the key steps for isolating and characterizing Muricapentocin from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or column chromatography for purification. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and functional groups. Purity should be validated via HPLC-UV or LC-MS, with thresholds ≥95% for biological assays. Reproducibility hinges on documenting solvent ratios, temperature, and pressure during extraction .

Q. What pharmacological targets or mechanisms of action have been proposed for this compound?

Preliminary studies suggest this compound may interact with membrane-bound enzymes or ion channels due to its structural similarity to bioactive peptides. Researchers should employ in vitro assays (e.g., enzyme inhibition, receptor-binding studies) and molecular docking simulations to identify targets. Dose-response curves (IC₅₀/EC₅₀ values) and selectivity indices against related receptors/enzymes are critical to validate specificity. Negative controls (e.g., scrambled peptide analogs) must be included to rule out nonspecific interactions .

Advanced Research Questions

Q. How can researchers design robust experiments to address conflicting data on this compound’s cytotoxicity?

Contradictory cytotoxicity reports may arise from variations in cell lines, exposure times, or purity of the compound. A standardized protocol should:

- Use ≥3 cell lines (e.g., cancer vs. normal cells) with matched culture conditions.

- Include positive controls (e.g., doxorubicin) and vehicle controls.

- Perform MTT/CCK-8 assays in triplicate, with data normalized to cell counts.

- Validate results via complementary methods (e.g., apoptosis assays, LDH release). Statistical analysis (ANOVA with post-hoc tests) must account for batch effects and outliers .

Q. What strategies optimize the synthetic yield of this compound while maintaining bioactivity?

Solid-phase peptide synthesis (SPPS) is common, but low yields may occur due to steric hindrance or racemization. Optimization approaches:

- Use orthogonal protecting groups (e.g., Fmoc for amine, Trt for thiol).

- Adjust coupling reagents (e.g., HBTU vs. DIC) and reaction times.

- Employ microwave-assisted synthesis to enhance efficiency. Post-synthesis, circular dichroism (CD) spectroscopy verifies secondary structure integrity. Bioactivity must be compared to natural isolates via dose-response assays .

Q. How should in vivo studies be structured to evaluate this compound’s pharmacokinetics and toxicity?

- Animal models: Use rodents (e.g., Sprague-Dawley rats) with sample sizes calculated via power analysis.

- Dosing: Include escalating doses (LD₅₀ determination) and multiple administration routes (IV, oral).

- PK parameters: Measure Cmax, Tmax, AUC, and half-life using LC-MS/MS.

- Toxicity endpoints: Assess hematological, hepatic, and renal biomarkers post-treatment. Ethical approval and compliance with ARRIVE guidelines are mandatory .

Q. What methodologies resolve contradictions in this compound’s reported stability under physiological conditions?

Stability discrepancies may stem from assay conditions (pH, temperature) or matrix effects (e.g., serum proteins). Researchers should:

- Conduct stability studies in simulated gastric fluid (SGF) and plasma at 37°C.

- Use LC-MS to quantify degradation products over 24–72 hours.

- Compare results across independent labs using blinded samples. Meta-analyses of existing data can identify confounding variables (e.g., buffer composition) .

Q. Methodological and Ethical Considerations

Q. How to ensure reproducibility when publishing this compound-related research?

- Data transparency: Deposit raw NMR/MS spectra, chromatograms, and assay datasets in public repositories (e.g., Zenodo).

- Protocol details: Document synthesis steps, solvent grades, and instrument calibration.

- Reagent validation: Certify cell line authenticity via STR profiling and mycoplasma testing. Journals may require adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical guidelines apply to this compound studies involving human-derived samples?

- Obtain informed consent and IRB approval for primary cell/tissue use.

- Anonymize donor metadata and comply with GDPR/HIPAA regulations.

- Disclose conflicts of interest (e.g., funding from biotech firms) in publications .

Q. Data Presentation Guidelines

Q. How to format tables and figures for this compound research manuscripts?

- Tables: Use Word tables with Roman numerals, footnotes (superscript letters), and self-explanatory titles. Avoid nested data; place replicates in separate columns.

- Figures: Prioritize vector graphics (e.g., SVG) for chemical structures. For bioactivity plots, label axes with units and error bars (SD/SEM).

- Supplementary Information: Include synthetic routes, spectral data, and statistical code .

属性

CAS 编号 |

205304-30-9 |

|---|---|

分子式 |

C35H64O8 |

分子量 |

612.9 g/mol |

IUPAC 名称 |

2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-12-19-31(39)33-22-23-34(43-33)32(40)21-20-29(37)17-13-15-28(36)16-14-18-30(38)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3/t26?,28?,29?,30-,31-,32-,33?,34?/m1/s1 |

InChI 键 |

OGJFDIKXSQSEIB-WZUBUVAVSA-N |

SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O |

手性 SMILES |

CCCCCCCCCCCC[C@H](C1CCC(O1)[C@@H](CCC(CCCC(CCC[C@H](CC2=CC(OC2=O)C)O)O)O)O)O |

规范 SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O |

同义词 |

muricapentocin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。